

An In-depth Technical Guide to 5-Amino-3-(4-methylphenyl)pyrazole

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Compound of Interest

Compound Name: 5-Amino-3-(4-methylphenyl)pyrazole

Cat. No.: B135059

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(4-methylphenyl)pyrazole is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. Its pyrazole core, substituted with an amino group and a p-tolyl group, provides a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical properties, synthesis, and biological activities of **5-Amino-3-(4-methylphenyl)pyrazole**, with a focus on its potential as an anti-inflammatory and analgesic agent.

Core Physical Properties

While a complete experimental dataset for all physical properties of **5-Amino-3-(4-methylphenyl)pyrazole** is not readily available in the public domain, the following table summarizes the key known and predicted characteristics of the compound.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ N ₃	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	173.22 g/mol	--INVALID-LINK--, --INVALID-LINK--
Appearance	White amorphous powder	--INVALID-LINK--
Melting Point	148-154 °C	--INVALID-LINK--
Boiling Point	438.0±33.0 °C (Predicted)	--INVALID-LINK--
Density	1.196±0.06 g/cm ³ (Predicted)	--INVALID-LINK--
pKa	14.80±0.10 (Predicted)	--INVALID-LINK--
CAS Number	151293-15-1	--INVALID-LINK--, --INVALID-LINK--

Note: Predicted values are based on computational models and may not reflect experimental results.

Synthesis

The synthesis of 5-amino-3-arylpyrazoles typically involves the cyclization of a β -ketonitrile with hydrazine hydrate. For **5-Amino-3-(4-methylphenyl)pyrazole**, a plausible synthetic route starts from 3-(4-methylphenyl)-3-oxopropanenitrile.

Experimental Protocol: Synthesis of 5-Amino-3-(4-methylphenyl)pyrazole

This protocol is a generalized procedure based on the synthesis of similar aminopyrazole derivatives.

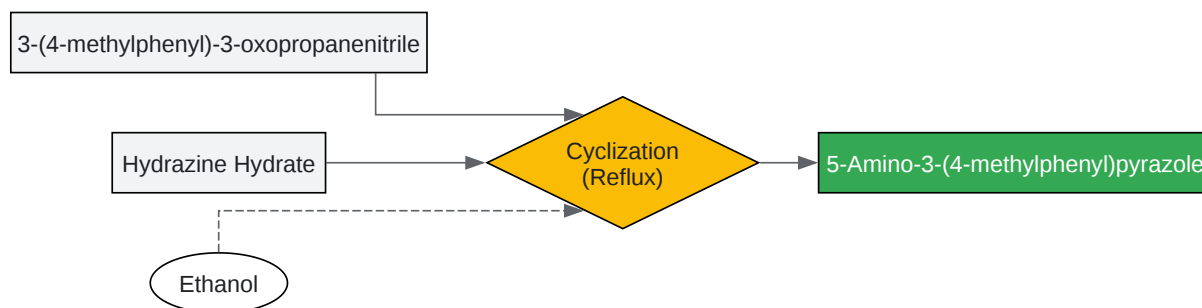
Materials:

- 3-(4-methylphenyl)-3-oxopropanenitrile

- Hydrazine hydrate
- Ethanol
- Hydrochloric acid (for neutralization, if necessary)
- Ethyl acetate (for extraction)
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve 3-(4-methylphenyl)-3-oxopropanenitrile in absolute ethanol in a round-bottom flask.
- Add an excess of hydrazine hydrate to the solution.
- Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.



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Synthetic pathway for **5-Amino-3-(4-methylphenyl)pyrazole**.

Spectral Data

Detailed experimental spectral data for **5-Amino-3-(4-methylphenyl)pyrazole** is not widely published. However, based on the analysis of similar compounds, the following characteristic peaks can be anticipated.

- ¹H NMR: Signals corresponding to the aromatic protons of the p-tolyl group, a singlet for the pyrazole C-H proton, signals for the amino group protons, and a singlet for the methyl group protons.
- ¹³C NMR: Resonances for the carbon atoms of the pyrazole ring and the p-tolyl group.
- FT-IR: Characteristic stretching vibrations for N-H (amino group), C-H (aromatic and methyl), C=N, and C=C bonds.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (173.22 g/mol).

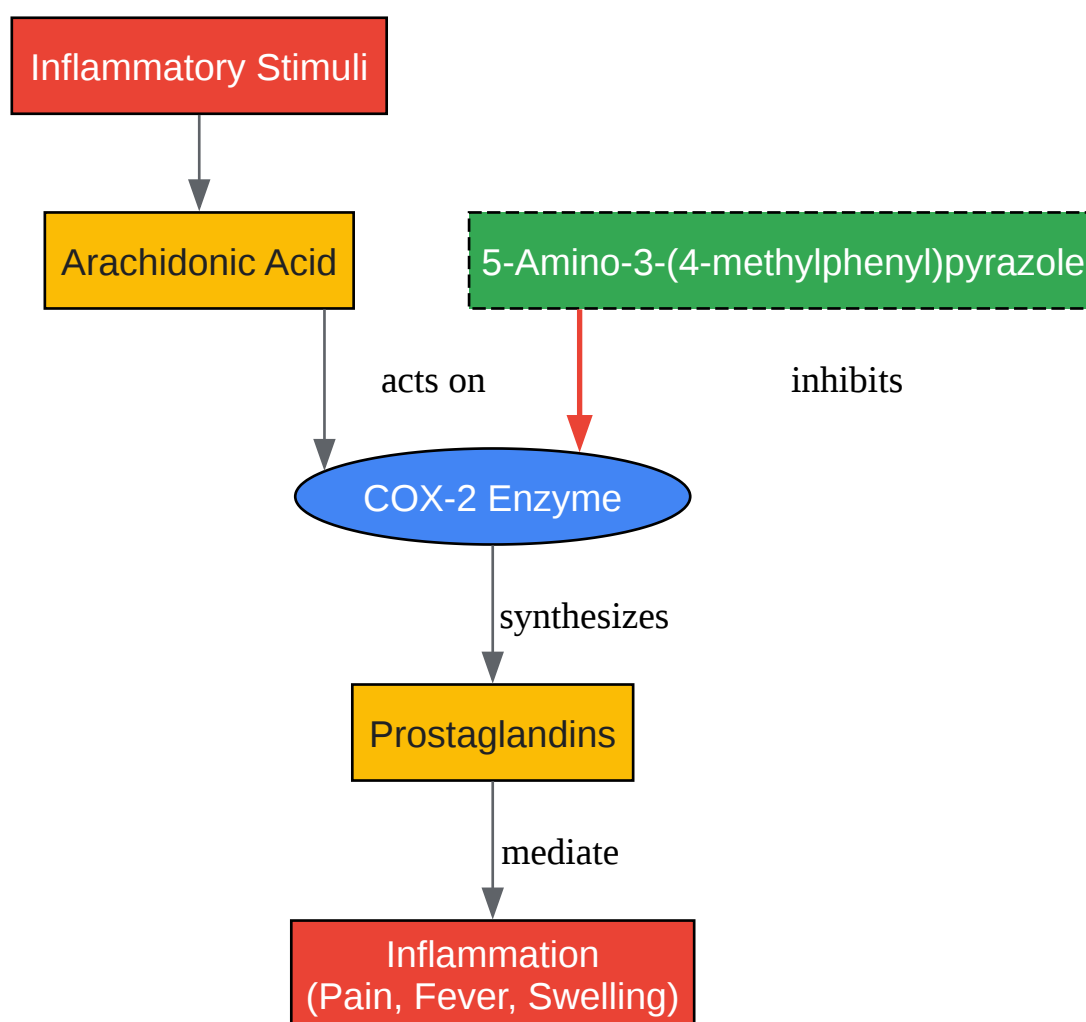
Biological Activity and Signaling Pathways

Derivatives of 5-aminopyrazole are known to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. The primary mechanism of action for many pyrazole-

based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Potential Anti-inflammatory Signaling Pathway

Inhibition of the COX-2 enzyme by pyrazole derivatives leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. This interruption of the inflammatory cascade is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The potential signaling pathway is visualized below.

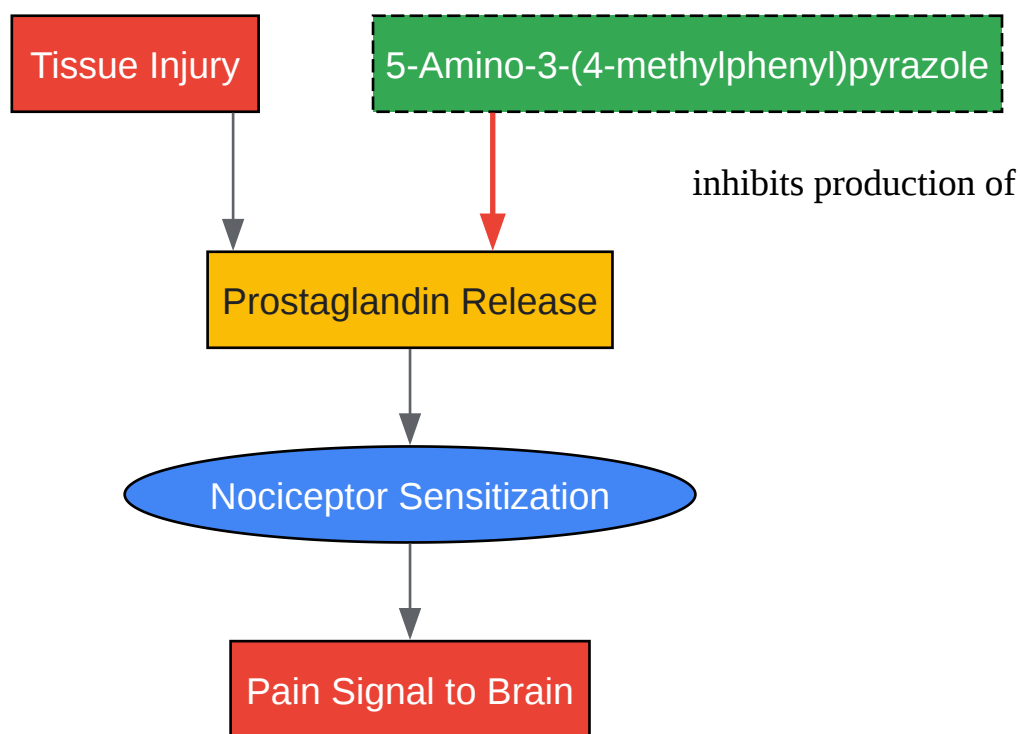


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Potential COX-2 inhibition pathway.

Potential Analgesic Signaling Pathway

The analgesic effect of pyrazole derivatives is closely linked to their anti-inflammatory action, as the reduction in prostaglandins diminishes the sensitization of nociceptors (pain receptors). By inhibiting prostaglandin production, these compounds can effectively reduce pain signals.



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Potential mechanism of analgesic action.

Conclusion

5-Amino-3-(4-methylphenyl)pyrazole represents a valuable scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory and analgesic drugs. While comprehensive experimental data for this specific compound is limited in publicly accessible literature, its structural similarity to known bioactive pyrazoles suggests significant potential. Further research is warranted to fully characterize its physical and pharmacological properties, including detailed spectroscopic analysis, optimization of its synthesis, and in-depth investigation of its biological mechanisms of action. This will be crucial for unlocking its full therapeutic potential and advancing its development as a clinical candidate.

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